4-Amino-3-methoxybenzoic acid
Overview
Description
4-Amino-3-methoxybenzoic acid is an organic compound with the molecular formula C8H9NO3. It is a derivative of benzoic acid, characterized by the presence of an amino group at the fourth position and a methoxy group at the third position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Scientific Research Applications
4-Amino-3-methoxybenzoic acid is utilized in several scientific research applications:
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
4-Amino-3-methoxybenzoic acid is an intermediate used in the synthesis of various compounds with biological activities . It has been used to prepare (aminophenyl)benzothiazoles with antitumor activities and (phenyl)(cyanopyrazinyl)urea derivatives as checkpoint kinase-1 (Chk1) inhibitors . Therefore, its primary targets can be considered the enzymes or proteins involved in these pathways.
Mode of Action
Given its use in the synthesis of chk1 inhibitors, it may interact with the chk1 protein, a key player in dna damage response and cell cycle regulation . The compound could potentially inhibit the activity of Chk1, thereby affecting cell cycle progression and DNA repair mechanisms.
Biochemical Pathways
This compound is involved in the synthesis of carbazole alkaloids mukonine and mukonidine via oxidative annulation . These alkaloids have been studied for their potential antitumor activities . The compound’s role in these biochemical pathways could have downstream effects on cell proliferation and survival, particularly in cancer cells.
Result of Action
The molecular and cellular effects of this compound would largely depend on the specific targets and pathways it affects. As a potential Chk1 inhibitor, it could interfere with cell cycle regulation and DNA repair, potentially leading to cell death in cancer cells .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known to be involved in the synthesis of various compounds with biological activities
Cellular Effects
Given its role as an intermediate in the synthesis of compounds with biological activities, it is likely that it influences cell function
Molecular Mechanism
It is known to participate in the synthesis of various compounds, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-amino-3-methoxybenzoic acid involves the hydrolysis of methyl 4-amino-3-methoxybenzoate. The reaction is typically carried out in the presence of lithium hydroxide in a mixture of methanol, water, and tetrahydrofuran at room temperature under an inert atmosphere. The reaction mixture is stirred for 12 hours, followed by extraction and acidification to obtain the desired product .
Industrial Production Methods: Industrial production of this compound can involve the oxidation of para-cresol using hydrogen peroxide in the presence of a base. Another method includes the oxidation of para-cresol with peroxy alcohols, such as peroxyethanol .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the amino group to an amine.
Substitution: The amino and methoxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzoic acid derivatives.
Comparison with Similar Compounds
- 4-Amino-2-methoxybenzoic acid
- 4-Bromo-3,5-dimethoxybenzoic acid
- 4-Amino-3-nitrobenzoic acid
- 4-Amino-3-hydroxybenzoic acid
Comparison: 4-Amino-3-methoxybenzoic acid is unique due to the specific positioning of the amino and methoxy groups on the benzene ring, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-amino-3-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFGLYJROFAOQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302086 | |
Record name | 4-Amino-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50302086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2486-69-3 | |
Record name | 2486-69-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148472 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50302086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-amino-3-methoxybenzoic acid (AMBA) influence the polymorphic crystallization of p-aminobenzoic acid (pABA)?
A1: Research indicates that AMBA acts as an effective additive in controlling the polymorphic outcome of pABA crystallization. [] While AMBA slows down the nucleation kinetics of both the α and β polymorphs of pABA, its impact is significantly more pronounced on the growth kinetics of the α-form. This selective inhibition stems from AMBA's ability to disrupt the aromatic stacking interactions primarily responsible for α-form growth. By hindering the growth of the α-form, AMBA allows the less readily crystallizing β-form to nucleate and grow in conditions that would typically favor the α-form. []
Q2: What is the rationale behind using this compound (AMBA) as an additive to control p-aminobenzoic acid (pABA) crystallization?
A2: The design strategy behind employing AMBA was rooted in the understanding that α-pABA growth is primarily driven by aromatic stacking interactions. [] Researchers specifically chose AMBA due to its ability to strongly interact with pABA stacks while simultaneously disrupting the stacking of adjacent molecules. This disruption arises from the specific structural features of AMBA. This approach proved successful in selectively inhibiting the α-form, showcasing the potential for rationally designing additives to control polymorphic outcomes in crystallization processes. []
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